N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
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Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
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Scientific Research Applications
New Synthetic Routes and Heterocyclic Derivatives
Development of Benzamide-Based Aminopyrazoles : A new route was explored for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against the H5N1 subtype of influenza A virus. These compounds were synthesized through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine, among other steps, highlighting a novel synthetic approach in medicinal chemistry (Hebishy et al., 2020).
Catalyst-Free Synthesis of Benzamide Derivatives : The catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives was accomplished through 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This process highlights a rapid and mild condition method for producing novel classes of compounds (Liu et al., 2014).
Biological Evaluation and Potential Applications
Antimicrobial and DHFR Inhibition Activity : A novel series of pyrazole analogues, including hydrazones and triazine derivatives, was synthesized and screened for antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. These compounds, especially those bearing benzenesulphonamide moieties, exhibited excellent antimicrobial activity and significant inhibition of DHFR, suggesting potential for further medicinal chemistry applications (Othman et al., 2020).
Synthesis and Evaluation of Benzamides for Alkaline Phosphatase and Ecto-5'-Nucleotidase Inhibition : A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from 4-aminophenazone, were synthesized and evaluated for their inhibition potential against human recombinant alkaline phosphatase and ecto-5'-nucleotidases. These studies contribute to the understanding of how these compounds might bind to nucleotide protein targets, providing insight into their potential biological applications (Saeed et al., 2015).
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-24-15-19-13(20-16(21-15)25-2)10-17-14(23)11-5-3-6-12(9-11)22-8-4-7-18-22/h3-9H,10H2,1-2H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQHQECLNNBULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.